molecular formula C19H16N2O4 B11697357 (4Z)-2-(3-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(3-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11697357
M. Wt: 336.3 g/mol
InChI Key: IEDAJMIOMPPGMP-YVLHZVERSA-N
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Description

(4Z)-2-(3-Nitrophenyl)-4-{[4-(Propan-2-yl)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with a unique structure that includes a nitrophenyl group, an isopropyl-substituted phenyl group, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-Nitrophenyl)-4-{[4-(Propan-2-yl)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with 4-isopropylbenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with an appropriate amine and a carbonyl compound under controlled conditions to form the final oxazolone ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-Nitrophenyl)-4-{[4-(Propan-2-yl)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4Z)-2-(3-Nitrophenyl)-4-{[4-(Propan-2-yl)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-Nitrophenyl)-4-{[4-(Propan-2-yl)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The oxazolone ring may also play a role in binding to biological molecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Cinnamodendron dinisii Schwanke: Essential oil with similar structural features.

Uniqueness

(4Z)-2-(3-Nitrophenyl)-4-{[4-(Propan-2-yl)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one is unique due to its combination of a nitrophenyl group, an isopropyl-substituted phenyl group, and an oxazolone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

(4Z)-2-(3-nitrophenyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H16N2O4/c1-12(2)14-8-6-13(7-9-14)10-17-19(22)25-18(20-17)15-4-3-5-16(11-15)21(23)24/h3-12H,1-2H3/b17-10-

InChI Key

IEDAJMIOMPPGMP-YVLHZVERSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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